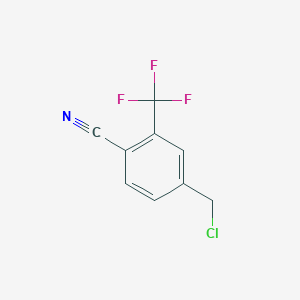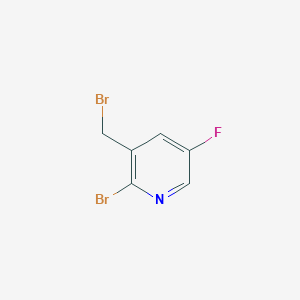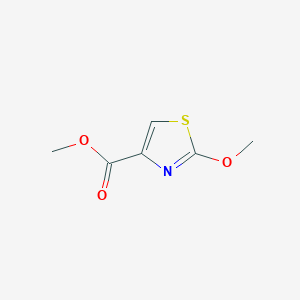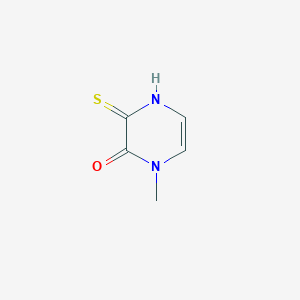
4-methyl-2-sulfanylidene-1H-pyrazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-sulfanylidene-1H-pyrazin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-oxo-butanoic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-methyl-2-sulfanylidene-1H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazinone derivatives.
科学的研究の応用
4-methyl-2-sulfanylidene-1H-pyrazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 4-methyl-2-thioxo-1H-pyrazin-3-one
- 2-sulfanylidene-1H-pyrazin-3-one
- 4-methyl-1H-pyrazin-3-one
Uniqueness
4-methyl-2-sulfanylidene-1H-pyrazin-3-one is unique due to the presence of both a methyl group and a sulfanylidene group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
特性
分子式 |
C5H6N2OS |
|---|---|
分子量 |
142.18 g/mol |
IUPAC名 |
4-methyl-2-sulfanylidene-1H-pyrazin-3-one |
InChI |
InChI=1S/C5H6N2OS/c1-7-3-2-6-4(9)5(7)8/h2-3H,1H3,(H,6,9) |
InChIキー |
KEQCYEVLIWIIEV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CNC(=S)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


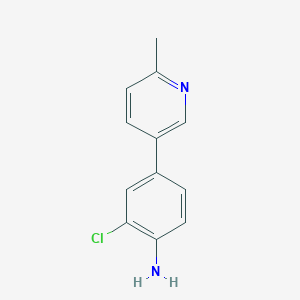
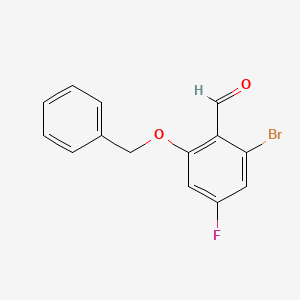
![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)


![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
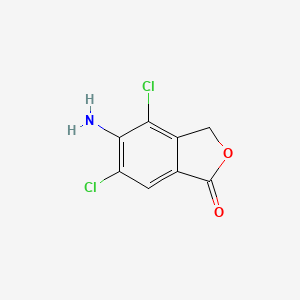
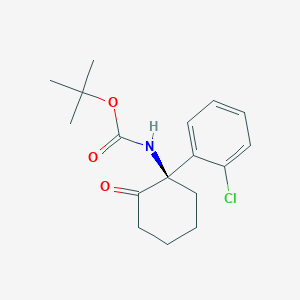
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
